7-Chloro-3,3-difluoroindolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4ClF2NO |
|---|---|
Molecular Weight |
203.57 g/mol |
IUPAC Name |
7-chloro-3,3-difluoro-1H-indol-2-one |
InChI |
InChI=1S/C8H4ClF2NO/c9-5-3-1-2-4-6(5)12-7(13)8(4,10)11/h1-3H,(H,12,13) |
InChI Key |
VBZKWFOJKHTOSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C2(F)F |
Origin of Product |
United States |
The Indolinone Oxindole Scaffold: a Privileged Structure in Synthesis
The indolinone, or oxindole (B195798), core is a bicyclic heterocyclic system that has proven to be a remarkably versatile scaffold in modern organic synthesis. researchgate.netnih.gov This structural motif is found in a wide array of naturally occurring compounds and has been identified as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov Its prevalence stems from its ability to serve as a foundational framework for the construction of a diverse range of biologically active molecules. researchgate.net
Indolinone derivatives have been extensively studied and have shown promise in various therapeutic areas, particularly as kinase inhibitors in anti-cancer research. researchgate.netnih.gov The ability of the indolinone scaffold to be readily functionalized at various positions allows for the fine-tuning of its biological activity and physicochemical properties, making it a valuable tool for drug discovery and development. researchgate.net The synthesis of indolinone derivatives, including asymmetric approaches to chiral structures, is an active area of research, with numerous methods being developed to access these important molecules. rsc.org
Strategic Fluorine Incorporation: a Game Changer in Heterocyclic Chemistry
The introduction of fluorine atoms into heterocyclic systems is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. researchgate.netrsc.orgresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins. rsc.orgresearchgate.net
The strategic placement of fluorine can lead to more potent and selective drugs. rsc.org For instance, the incorporation of fluorine can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and introduce new, favorable interactions with biological targets. researchgate.net It is estimated that a significant portion of commercially available drugs contain at least one fluorine atom, highlighting the immense impact of this element in drug design. rsc.org The development of new and efficient methods for the synthesis of fluorinated heterocycles remains a key focus for organic chemists. researchgate.net
A Closer Look at 7 Chloro 3,3 Difluoroindolin 2 One S Structure
The compound 7-Chloro-3,3-difluoroindolin-2-one possesses a unique combination of structural features that make it a subject of considerable interest. Its molecular formula is C₈H₄ClF₂NO and it has a molecular weight of 203.57 g/mol . bldpharm.com
The key structural elements are:
The Indolin-2-one Core: As discussed, this provides a robust and versatile heterocyclic framework.
The 7-Chloro Substituent: The presence of a chlorine atom at the 7-position of the indolinone ring is significant. Chlorine, being an electron-withdrawing group, can influence the electronic properties of the aromatic ring and potentially impact the reactivity and biological activity of the molecule. nih.govchemrxiv.org The 7-chloroquinoline (B30040) scaffold, a related heterocyclic system, is a known privileged structure in the development of anti-parasitic agents. chemrxiv.org
The 3,3-Difluoro Group: The geminal difluoro group at the 3-position is a particularly noteworthy feature. This modification replaces the two hydrogen atoms typically found at this position in the parent oxindole (B195798) structure. This substitution can have several consequences, including altering the three-dimensional shape of the molecule and influencing its metabolic stability. The synthesis of 3,3-difluorooxindoles can be achieved through various methods, including the direct fluorination of indole (B1671886) derivatives. researchgate.net
Table 1: Key Structural Features of this compound
| Feature | Description | Potential Impact |
| Indolin-2-one Scaffold | Bicyclic heterocyclic core | Provides a versatile framework for further chemical modification and is associated with a range of biological activities. researchgate.netnih.gov |
| 7-Chloro Substituent | Chlorine atom at the 7-position | Modifies the electronic properties of the aromatic ring, potentially influencing reactivity and biological interactions. nih.govchemrxiv.org |
| 3,3-Difluoro Group | Two fluorine atoms on the 3-position | Can enhance metabolic stability, alter molecular conformation, and influence binding to biological targets. researchgate.netrsc.orgresearchgate.net |
Charting the Course: Research on Fluorinated Indolinone Architectures
De Novo Synthetic Routes to the this compound Core
The from-scratch synthesis of the this compound framework can be achieved through several strategic approaches, including building the ring system from acyclic precursors and introducing the key fluorine and chlorine atoms at specific stages.
Step-Economic Syntheses from Anilines and Related Precursors
Another approach involves the use of fluorinated building blocks. The reaction of fluorinated diazoalkanes with indole (B1671886) heterocycles, catalyzed by palladium, allows for the introduction of a difluorovinyl group, which can be a precursor to the gem-difluoro moiety at the C-3 position. nih.gov This method provides a direct route to gem-difluoro olefins in a single step via a β-fluoride elimination process. nih.gov
Targeted C-3 Gem-Difluorination Strategies
The introduction of the gem-difluoro group at the C-3 position is a critical step in the synthesis of this compound. This transformation can be accomplished using various fluorinating agents. Electrophilic fluorinating reagents, such as Selectfluor, are commonly employed for this purpose.
A catalyst-free approach for the gem-difluorination and spirocyclization of indole-2-carboxamides has been developed. acs.org In this method, Selectfluor serves a dual role as both a fluorinating agent and a precursor to an alkaline accelerator. acs.org This reaction provides access to gem-difluorinated C2-spiroindolines, which can be subsequently hydrolyzed to the corresponding 2-spiropseudoindoxyls. acs.orgresearchgate.net
The influence of the CF2 group on the physicochemical properties of molecules is a significant consideration in drug design. nih.gov Studies on functionalized gem-difluorinated cycloalkanes have shown that the inductive effect of the fluorine atoms impacts the acidity and basicity of nearby functional groups. nih.gov
Regioselective Chlorination Approaches at the C-7 Position
Achieving regioselective chlorination at the C-7 position of the indole nucleus can be challenging due to the inherent reactivity of other positions, such as C-2 and C-3. mdpi.com To overcome this, strategies often involve the use of directing groups or a multi-step sequence of reduction, C-7 functionalization, and subsequent oxidation. mdpi.com
For instance, a rhodium-catalyzed method has been developed for the direct C-H functionalization at the C-7 position of N-pivaloylindoles. nih.gov The N-pivaloyl group acts as a crucial directing group, enabling high regioselectivity for C-7 alkenylation. nih.gov While this demonstrates a strategy for C-7 functionalization, specific methods for direct C-7 chlorination of the 3,3-difluoroindolin-2-one (B1366483) core require dedicated investigation. A copper-catalyzed regioselective C-2 chlorination of indoles using para-toluenesulfonyl chloride (TsCl) as the chlorine source has been reported, highlighting the potential of transition metal catalysis for regioselective halogenation, though at a different position. rsc.org
Transition Metal-Catalyzed Approaches to Fluorinated Indolinones
Transition metal catalysis offers powerful tools for the synthesis and functionalization of fluorinated indolinones, enabling reactions that are often difficult to achieve through classical methods.
Palladium-Catalyzed Heteroannulation and Functionalization
Palladium catalysts are widely used in the synthesis of heterocyclic compounds, including indolinones. Palladium-catalyzed reactions can facilitate the formation of the indolinone ring through intramolecular C-H amination. acs.org Furthermore, palladium catalysis is instrumental in various C-H functionalization reactions, allowing for the introduction of different substituents onto the indole core. nih.govnih.gov
For example, a palladium-catalyzed protocol for the dual C-H functionalization at the C-2 and C-3 positions of indoles has been developed to synthesize fluorinated isocryptolepine analogues. nih.gov This highlights the versatility of palladium in constructing complex fluorinated indole derivatives. nih.gov Additionally, palladium-catalyzed synthesis of fluorinated isoindolinones has been reported, showcasing the broader applicability of this approach in synthesizing related fluorinated heterocycles. researchgate.netthieme-connect.de
| Catalyst | Reactants | Product | Yield | Reference |
| Pd(OAc)2 | Indole, Fluorinated imidoyl chloride | Fluorinated isocryptolepine analogue | Up to 96% | nih.gov |
| Pd(II) | Indole, Z-Fluorovinyl iodonium (B1229267) salt | Z-β-fluorovinyl indole | Good to excellent | nih.gov |
Copper-Catalyzed Enantioselective Fluorination
Copper catalysts have emerged as effective promoters for various fluorination reactions, including enantioselective transformations. These methods are particularly valuable for creating chiral centers containing fluorine, which is a key feature in many bioactive molecules.
A notable example is the copper-catalyzed intermolecular cyanotrifluoromethylation of alkenes. nih.gov This reaction proceeds via a radical process and provides access to CF3-containing alkylnitriles with high enantiomeric excess. nih.gov The mechanism involves a single electron transfer (SET) process between an activated Togni's reagent and a Cu(I) catalyst, generating a CF3 radical. nih.gov This radical then adds to the alkene, and the resulting radical is trapped by a chiral Cu(II) cyanide species. nih.gov
Copper catalysis has also been employed in the annulation–cyanotrifluoromethylation of 1,6-enynes to produce trifluoromethylated 1-indanones. nih.govfrontiersin.org This reaction utilizes a Cu(II) catalyst and Togni's reagent as both a radical initiator and a CF3 source. nih.govfrontiersin.org
| Catalyst | Reactants | Product | Enantiomeric Excess | Reference |
| Cu(I) complex | Styrene, Togni's reagent, Cyanide source | CF3-containing alkylnitrile | Excellent | nih.gov |
| Cu(OTf)2 | 1,6-enyne, Togni's reagent, TMSCN | Trifluoromethylated 1-indanone | Not reported | nih.govfrontiersin.org |
An in-depth analysis of the synthetic methodologies for the production of this compound and its fluorinated analogues reveals a variety of advanced chemical strategies. These methods, ranging from metal-catalyzed reactions to photochemically induced processes, are crucial for accessing these structurally complex and pharmaceutically relevant molecules. This article focuses exclusively on the key synthetic approaches, including gold-catalyzed cycloisomerization, electrophilic and nucleophilic fluorination, and photoinduced radical-mediated synthesis, while also considering the aspects of scalable production.
Computational Chemistry and Theoretical Investigations of 7 Chloro 3,3 Difluoroindolin 2 One
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The prediction of spectroscopic parameters, such as NMR chemical shifts, is a cornerstone of computational chemistry in the structural elucidation of novel molecules. For 7-Chloro-3,3-difluoroindolin-2-one, where experimental data may not be readily available, theoretical calculations can provide a valuable, predictive framework.
Methodology and Theoretical Basis
The primary method for predicting NMR chemical shifts is through quantum mechanical calculations, most commonly employing Density Functional Theory (DFT). This approach involves calculating the magnetic shielding tensors of the nuclei in the molecule. The chemical shift of a given nucleus is then determined by referencing its calculated shielding to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory (the combination of the functional and the basis set) and the inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM).
For this compound, a typical computational workflow would involve:
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.
Frequency Calculation: To ensure the optimized structure is a true minimum on the potential energy surface, vibrational frequency calculations are performed.
NMR Shielding Calculation: Using the optimized geometry, the NMR shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, etc.) are calculated at a suitable level of theory.
Hypothetical Predicted NMR Data
In the absence of direct experimental or computational studies on this compound, a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts can be constructed based on the known effects of substituents on the indolin-2-one core and general principles of NMR spectroscopy. The presence of the electron-withdrawing chlorine and fluorine atoms is expected to significantly influence the chemical shifts of nearby nuclei.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~175.0 (C=O) |
| C3 | - | ~95.0 (t, J(CF) ≈ 25 Hz) |
| C3a | - | ~130.0 |
| C4 | ~7.30 (d, J ≈ 8.0 Hz) | ~125.0 |
| C5 | ~7.10 (t, J ≈ 8.0 Hz) | ~128.0 |
| C6 | ~7.45 (d, J ≈ 8.0 Hz) | ~120.0 |
| C7 | - | ~135.0 |
| C7a | - | ~140.0 |
| N1-H | ~8.50 (s) | - |
Note: This table is illustrative and based on general principles. Actual values would require specific quantum mechanical calculations.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
The indolin-2-one scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in the development of kinase inhibitors. Molecular docking and molecular dynamics (MD) simulations are crucial computational tools to explore how derivatives like this compound might interact with protein targets.
Molecular Docking in the Context of Kinase Inhibition
Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein. For indolin-2-one derivatives, a primary focus has been on their interaction with the ATP-binding site of various kinases, which are pivotal in cancer cell signaling. gsconlinepress.com
In a typical study, the crystal structure of a target kinase is obtained from the Protein Data Bank (PDB). A docking algorithm then systematically samples different conformations and orientations of the ligand within the binding site, scoring them based on a force field that approximates the binding affinity.
Research on analogous indolin-2-one derivatives has shown that key interactions often involve hydrogen bonds between the indolin-2-one's carbonyl oxygen and amide proton with backbone residues of the kinase hinge region. For instance, studies on Aurora B kinase inhibitors have highlighted hydrogen bonds with residues like Glu171 and Ala173 as being critical for potency. sigmaaldrich.com Similarly, in studies targeting p21-activated kinase 4 (PAK4) and vascular endothelial growth factor receptor 2 (VEGFR-2), the indolin-2-one core consistently forms essential hydrogen bonds in the ATP-binding pocket. nih.govnih.gov
Given its structure, this compound would be expected to engage in similar hydrogen bonding patterns. The chloro and difluoro substituents would likely occupy specific sub-pockets within the binding site, potentially influencing selectivity and potency.
Molecular Dynamics Simulations for Complex Stability
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose predicted by docking, the role of water molecules, and the conformational changes in the protein upon ligand binding.
For a compound like this compound complexed with a kinase, an MD simulation could reveal the stability of the key hydrogen bonds and explore the conformational flexibility of the difluoromethyl group at the C3 position. Studies on related indolin-2-one derivatives as Tropomyosin receptor kinase (TRK) inhibitors have utilized MD simulations to confirm the stability of the ligand-protein complexes over the simulation time, reinforcing the docking predictions. researchgate.netnih.gov
Table 2: Summary of Molecular Docking and Dynamics Studies on Analogous Indolin-2-one Derivatives
| Compound Class | Target Protein | Key Interactions and Findings | Citation |
| Indolin-2-one derivatives | Aurora B Kinase | Hydrogen bonding with Glu171 and Ala173 in the hinge region is crucial for interaction energy. | sigmaaldrich.com |
| Substituted indolin-2-ones | p21-activated kinase 4 (PAK4) | The indolin-2-one moiety is essential for binding; the overall binding mode was proposed through molecular docking. | nih.gov |
| Indolin-2-one derivatives | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Hydrogen bonding with key amino acids Glu885 and/or Asp1046 in the binding site. | nih.gov |
| 3-substituted indolin-2-ones | Various Kinases | Analysis of selectivity for tyrosine kinases vs. serine/threonine kinases based on molecular docking. | gsconlinepress.com |
| Indolin-2-one derivatives | Tropomyosin receptor kinases (TRKs) | MD simulations were used to evaluate the stability of the ligand-protein complexes. | researchgate.netnih.gov |
An exploration of the synthetic pathways originating from this compound reveals a scaffold ripe for intricate molecular diversification. The strategic derivatization of this compound at its key reactive sites—the N-1 amide, the C-3 position, and the C-4, C-5, and C-6 positions of the benzene (B151609) ring—opens avenues for the creation of advanced analogs with complex architectures. This article details the chemical strategies employed to functionalize this core structure, focusing on the introduction of diverse substituents, the construction of spirocyclic systems, and modifications to the aromatic framework.
Non Clinical Applications and Future Research Directions in 7 Chloro 3,3 Difluoroindolin 2 One Research
7-Chloro-3,3-difluoroindolin-2-one as a Scaffold for Chemical Probe Development
The development of chemical probes is crucial for understanding complex biological processes, and the this compound scaffold is a promising starting point for creating such tools. Fluorogenic probes, which become fluorescent upon interaction with a specific target, are particularly valuable for biological imaging. nih.govmdpi.com The indolin-2-one core, with its potential for substitution at various positions, can be strategically modified to create probes that are initially non-fluorescent but become fluorescent upon enzymatic activation or binding to a target protein. nih.govraineslab.com
For instance, the lactam ring can be opened or the C3 position can be functionalized with groups that quench fluorescence until a specific biological event occurs. The presence of the chlorine and fluorine atoms can modulate the electronic properties of the molecule, which in turn can influence its fluorescent properties and its interactions with biological targets. Given that substituted indolin-2-ones are known to act as inhibitors for various kinases, this scaffold could be adapted to develop activity-based probes for this important class of enzymes. nih.govacs.org
Table 1: Potential Modifications of this compound for Chemical Probe Development
| Position of Modification | Type of Modification | Potential Application as a Probe |
|---|---|---|
| N1-position | Attachment of a fluorophore through a cleavable linker | Probing enzyme activity (e.g., proteases, esterases) |
| C3-position | Introduction of a quencher group that is released upon target binding | "Turn-on" fluorescent probes for protein detection |
Utility as a Chiral Auxiliary or Ligand in Asymmetric Synthesis
The field of asymmetric synthesis relies heavily on the use of chiral auxiliaries and ligands to control the stereochemical outcome of reactions. sigmaaldrich.comwikipedia.org A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a reaction to form a specific stereoisomer, after which it is removed. sigmaaldrich.comwikipedia.org Given the presence of a stereogenic center at the C3 position when one of the fluorine atoms is substituted, derivatives of this compound could potentially serve as novel chiral auxiliaries.
The fluorine atoms can exert significant steric and electronic effects, which could lead to high levels of diastereoselectivity in reactions such as alkylations, aldol reactions, and Diels-Alder reactions. cyu.fr Furthermore, the indolinone scaffold can be modified to incorporate coordinating groups, transforming it into a chiral ligand for transition metal catalysis. rsc.org The development of fluorinated chiral auxiliaries is an active area of research, and the unique structural features of this compound make it an attractive candidate for exploration in this context. cyu.fr
Potential as a Precursor in Materials Science (e.g., Fluorinated Organic Semiconductors)
Fluorinated organic compounds are of significant interest in materials science, particularly in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). northwestern.edu The introduction of fluorine atoms into an organic molecule can profoundly influence its electronic properties, such as the HOMO and LUMO energy levels, as well as its solid-state packing, both of which are critical for efficient charge transport.
The this compound core, being an electron-deficient aromatic system, could serve as a valuable building block for the synthesis of novel n-type organic semiconductors. The indolin-2-one structure is reminiscent of indigo and other dyes that have been investigated as organic semiconductors. bohrium.com Through chemical modifications, such as polymerization or the attachment of other conjugated systems, it may be possible to create new materials with tailored electronic and optical properties.
Table 2: Potential Materials Science Applications of this compound Derivatives
| Material Type | Key Features of the Scaffold | Potential Application |
|---|---|---|
| Organic Semiconductors | Electron-deficient aromatic core, potential for extended conjugation | n-type materials for OFETs and OPVs |
| Fluorinated Polymers | Presence of multiple fluorine atoms | Materials with high thermal stability and low surface energy |
Innovations in Synthetic Methodologies Enabled by this compound
The unique combination of functional groups in this compound makes it a platform for the development of novel synthetic methodologies. The difluoro group at the C3 position, for instance, can activate the adjacent carbonyl group and also serve as a handle for further transformations. rsc.org The chlorine atom on the aromatic ring can be a site for cross-coupling reactions, allowing for the introduction of a wide range of substituents.
The development of efficient methods for the synthesis of this scaffold and its derivatives is an active area of research. mdpi.comresearchgate.net Furthermore, the reactivity of this compound can be exploited to create complex molecular architectures. For example, the lactam ring could be opened to reveal new functional groups, or the carbonyl group could participate in a variety of condensation and addition reactions.
Unexplored Reactivity and Transformations of the Scaffold
While some of the reactivity of the indolin-2-one scaffold is known, the specific combination of the chloro and difluoro substituents in this compound likely gives rise to unique and unexplored chemical behavior. The electrophilicity of the carbonyl carbon is expected to be enhanced by the two electron-withdrawing fluorine atoms, potentially enabling reactions with weak nucleophiles that are not possible with non-fluorinated analogs. libretexts.orglibretexts.orgstackexchange.com
The aromatic ring is another site for potential transformations. The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in various metal-catalyzed cross-coupling reactions. The electronic nature of the ring, influenced by both the chloro and the difluoroindolinone moieties, may also allow for unusual regioselectivity in electrophilic aromatic substitution reactions. Furthermore, the C-F bonds, while generally strong, could potentially be activated under specific conditions, leading to novel defluorinative functionalization reactions.
Integration with High-Throughput Synthesis and Automated Chemical Discovery Platforms
The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds. researchgate.net This makes it an ideal candidate for inclusion in high-throughput synthesis and automated discovery platforms. whiterose.ac.uk By developing a robust and versatile chemistry for the derivatization of this compound, it is possible to generate large libraries of related compounds.
These libraries can then be screened against a wide range of biological targets to identify new drug leads. nih.gov DNA-encoded libraries (DELs) are a particularly powerful technology in this regard, and the development of on-DNA synthetic methods for the modification of the this compound scaffold could greatly accelerate the discovery of new bioactive molecules. nih.govrsc.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Chloro-3,3-difluoroindolin-2-one, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves halogenation and fluorination. For example:
Start with indolin-2-one derivatives and introduce chlorine via electrophilic substitution using reagents like or .
Fluorinate at the 3-position using agents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under inert conditions.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 0–5°C for fluorination to avoid side reactions) and stoichiometry (e.g., 1.2–1.5 equivalents of fluorinating agent).
- Validation : Confirm purity via (e.g., absence of proton signals at fluorinated positions) and mass spectrometry .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- : Identify fluorine environments (e.g., δ -120 to -150 ppm for CF groups).
- : Confirm aromatic proton splitting patterns (e.g., coupling constants ).
- Crystallography : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. For example:
- Collect data at 296 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refine structures to -factor < 0.05 using SHELX software .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- DFT Studies :
- Optimize geometry using Gaussian or ORCA at the B3LYP/6-31G(d) level.
- Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites.
- Molecular Docking :
- Use AutoDock Vina or GROMACS to simulate interactions with target proteins (e.g., kinases).
- Validate docking poses with MD simulations (e.g., 100 ns runs) and compare binding energies to known inhibitors .
Q. How should researchers resolve contradictions in spectral data or crystallographic parameters for this compound?
- Triangulation Approach :
Cross-validate , , and HRMS data.
Compare experimental SCXRD bond lengths/angles with DFT-predicted values.
Replicate synthesis and characterization in multiple labs to assess reproducibility.
Q. What strategies are effective for studying the compound’s stability under varying pH or temperature conditions?
- Experimental Design :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C.
- Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
- Data Analysis :
- Calculate half-life () using first-order kinetics.
- Identify degradation products via LC-MS and propose mechanisms (e.g., hydrolysis of the lactam ring) .
Data Presentation Guidelines
Table 1 : Example SCXRD Parameters for this compound (Hypothetical Data)
| Parameter | Value | Reference Method |
|---|---|---|
| Crystal System | Monoclinic | SHELXL Refinement |
| Space Group | ||
| (Å) | 8.21, 12.45, 10.78 | |
| -factor | 0.032 |
Table 2 : Key Spectral Data for Characterization
| Technique | Expected Observations | Pitfalls to Avoid |
|---|---|---|
| Two doublets (CF group) | Overlooking solvent shifts | |
| HRMS | [M+H] at m/z 216.0123 | Inadequate resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
